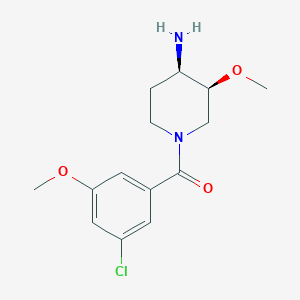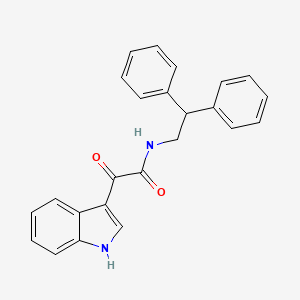![molecular formula C13H13ClN4O2 B5289771 4-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine](/img/structure/B5289771.png)
4-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells by interfering with their DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and does not cause significant changes in biochemical and physiological parameters. However, further studies are needed to fully understand its long-term effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine is its broad-spectrum antimicrobial and antifungal activity. It also has potential applications as a corrosion inhibitor and fluorescent probe. However, its high cost and limited availability may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine. One potential direction is the development of new synthesis methods that are more cost-effective and yield higher purity products. Another direction is the study of its potential use in the treatment of various diseases, such as cancer and microbial infections. Additionally, further studies are needed to fully understand its mechanism of action and long-term effects.
Synthesemethoden
4-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine can be synthesized using a variety of methods. One such method involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with thionyl chloride, followed by the reaction with morpholine and 2-chlorobenzoyl chloride. This method yields a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
4-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c14-12-7-10(18-8-15-16-9-18)1-2-11(12)13(19)17-3-5-20-6-4-17/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLWZSRSKLTHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethanamine dihydrochloride](/img/structure/B5289688.png)
![2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid](/img/structure/B5289696.png)
![1-(2,3-dimethylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5289703.png)
![3-ethyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5289704.png)

![N,N,N'-trimethyl-N'-[1-(2-methyl-2-phenylpropanoyl)-3-piperidinyl]-1,3-propanediamine](/img/structure/B5289712.png)
![3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5289717.png)

![N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5289764.png)


![4-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5289787.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5289795.png)
![(3S*,5R*)-1-(4-methoxybenzyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5289798.png)
